molecular formula C23H20N2 B14394586 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole CAS No. 87995-96-8

5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14394586
CAS No.: 87995-96-8
M. Wt: 324.4 g/mol
InChI Key: MYZFSGGWOXCXHK-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethenyl group and three phenyl groups attached to a dihydropyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity and yield . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound and its derivatives have shown promise in biological and medicinal research. They exhibit various pharmacological activities, including monoamine oxidase inhibition, which is relevant for the treatment of neurological disorders .

Industry: In the industrial sector, this compound derivatives are used as intermediates in the synthesis of dyes, pigments, and other specialty chemicals. Their fluorescence properties make them valuable in the development of optical materials and sensors .

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on monoamine oxidase is attributed to the reversible binding of the compound to the enzyme’s active site, preventing the breakdown of neurotransmitters . This interaction is influenced by the electronic and steric properties of the phenyl groups attached to the pyrazole ring.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications.

Conclusion

This compound is a compound of significant interest in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules with potential applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its promising pharmacological activities further highlight its importance in scientific research.

Properties

CAS No.

87995-96-8

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

IUPAC Name

5-ethenyl-1,3,5-triphenyl-4H-pyrazole

InChI

InChI=1S/C23H20N2/c1-2-23(20-14-8-4-9-15-20)18-22(19-12-6-3-7-13-19)24-25(23)21-16-10-5-11-17-21/h2-17H,1,18H2

InChI Key

MYZFSGGWOXCXHK-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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